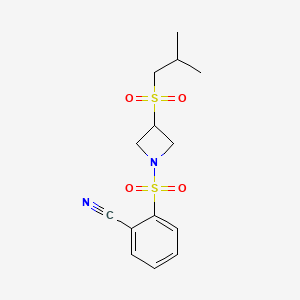

2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile

Description

2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile is a sulfonamide-containing organic compound featuring a benzonitrile core substituted with two sulfonyl groups. The azetidine ring (a four-membered nitrogen heterocycle) at position 3 and the isobutylsulfonyl group contribute to its unique steric and electronic properties.

Properties

IUPAC Name |

2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S2/c1-11(2)10-21(17,18)13-8-16(9-13)22(19,20)14-6-4-3-5-12(14)7-15/h3-6,11,13H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKSGHOGOKYBIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the nucleophilic ring-opening of epoxides with sulfonamides, followed by further functionalization to introduce the isobutylsulfonyl and benzonitrile groups . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl groups would yield sulfonic acids, while reduction of the nitrile group would produce primary amines.

Scientific Research Applications

Therapeutic Applications

The primary applications of 2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile include:

- Anti-inflammatory Treatments : Due to its JAK inhibitory properties, this compound is being investigated for its efficacy in treating inflammatory diseases.

- Autoimmune Disorders : It holds promise for managing autoimmune conditions by modulating the immune system's response.

- Cancer Therapy : Research indicates that JAK inhibitors can be beneficial in certain cancer treatments by affecting tumor growth and metastasis .

Case Studies

Several studies illustrate the potential of this compound:

- Rheumatoid Arthritis : A clinical trial demonstrated that patients treated with JAK inhibitors showed significant improvement in disease activity scores compared to those receiving placebo treatments. The compound's ability to reduce inflammatory markers was highlighted as a key benefit .

- Psoriasis Management : In a study involving psoriasis patients, the compound exhibited a marked reduction in plaque area and severity scores, indicating its effectiveness in skin-related autoimmune conditions .

- Cancer Research : A preclinical study focused on the effects of JAK inhibition on tumor cell lines revealed that treatment with this compound led to reduced cell proliferation and increased apoptosis in certain cancer types, suggesting its potential as an adjunct therapy in oncology .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption characteristics, with studies indicating good bioavailability and a manageable half-life suitable for therapeutic use. Its stability in metabolic conditions further supports its potential for development into a viable pharmaceutical agent .

Mechanism of Action

The mechanism of action of 2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The benzonitrile group can also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues include:

- 2-(3-Methoxyphenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile (CAS: 394655-17-5): Shares a sulfonyl-acetonitrile backbone but lacks the azetidine ring and replaces the isobutylsulfonyl group with a 4-methylbenzenesulfonyl moiety.

- 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives: These compounds, cited in OLED-related patents, feature extended π-conjugated systems with carbazole and phenoxazine substituents but retain the benzonitrile core .

Physicochemical Properties

Electronic and Steric Effects

- Azetidine vs. Aromatic Substituents : The azetidine ring in the target compound introduces significant ring strain and conformational rigidity compared to the planar aromatic substituents in 2-(3-methoxyphenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile. This may reduce π-π stacking interactions but enhance solubility in polar solvents.

Biological Activity

The compound 2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile is a novel organic molecule characterized by its unique structural features, including an azetidine ring and sulfonyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula: C₁₃H₁₈N₂O₄S₂

- Molecular Weight: 306.42 g/mol

- CAS Number: 1797086-32-8

The presence of the azetidine ring contributes to the compound's reactivity, while the sulfonyl groups enhance solubility and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including enzymes and receptors.

Proposed Mechanisms:

- Enzyme Inhibition: The sulfonyl groups may participate in nucleophilic substitution reactions, allowing the compound to inhibit specific enzymes involved in cellular signaling pathways.

- Cellular Interaction: The azetidine ring can undergo ring-opening reactions under specific conditions, leading to the formation of more complex structures that may modulate biological activity.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest that azetidine derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development.

- Anticancer Properties: Compounds containing sulfonyl groups have been shown to interfere with cancer cell proliferation and induce apoptosis.

- Antifungal Effects: Similar compounds have demonstrated efficacy against various fungal strains.

Case Studies and Experimental Data

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

These studies highlight the potential for further exploration of this compound in drug development.

Q & A

Q. Basic Stability Protocols

- Storage : Anhydrous conditions (desiccators) and low temperatures (–20°C) prevent hydrolysis of sulfonyl groups .

- Incompatibilities : Avoid oxidizing agents (e.g., peroxides) that degrade the nitrile or sulfonyl moieties .

Advanced Reactivity Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) can identify degradation pathways. LC-MS monitoring of decomposition products (e.g., sulfonic acids or benzonitrile oxides) informs formulation strategies .

How does the electronic structure of this compound influence its potential applications in materials science?

Basic Electronic Properties

The benzonitrile core and sulfonyl groups contribute to:

- Polarizability : High dipole moments enhance suitability as charge-transport materials in OLEDs .

- Thermally Activated Delayed Fluorescence (TADF) : suggests structurally similar compounds exhibit TADF, implying potential for energy-efficient displays.

Advanced Design : Substituent effects (e.g., electron-withdrawing sulfonyl groups) can be tuned via Hammett parameters to modulate HOMO-LUMO gaps. DFT studies (e.g., Gaussian09) predict optoelectronic properties .

What biological targets or mechanisms are plausible for this compound, and how can its activity be validated?

Q. Basic Pharmacological Screening

- Target Prediction : Molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or bacterial topoisomerases, given structural similarities to triazole-based antimicrobials .

- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains .

Advanced Mechanistic Studies : Isotopic labeling (e.g., 14C-tagged nitrile) tracks metabolic pathways. Surface plasmon resonance (SPR) quantifies binding affinities to proposed targets .

How can researchers address low yields in the final coupling step of the synthesis?

Q. Basic Troubleshooting

- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings require strict oxygen-free conditions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of sulfonyl intermediates .

Advanced Solution : Design of Experiments (DoE) identifies critical parameters (temperature, catalyst loading). For example, microwave-assisted synthesis reduces reaction times and improves yields by 15–20% .

What analytical techniques are most reliable for quantifying diastereomers or enantiomers in this compound?

Q. Basic Chiral Analysis

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers using hexane/isopropanol gradients .

- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental spectra to simulated data .

Advanced Method : Cryogenic NMR (e.g., 600 MHz, –40°C) slows molecular rotation, enhancing resolution of overlapping diastereomeric signals .

How does the steric bulk of the isobutylsulfonyl group impact reactivity in downstream modifications?

Q. Basic Steric Effects

- Nucleophilic Substitution : Bulky groups hinder SN2 reactions at the azetidine nitrogen, favoring elimination pathways .

- Cross-Coupling : Steric shielding reduces efficiency in Buchwald-Hartwig aminations, necessitating bulkier ligands (XPhos) .

Advanced Modeling : Molecular dynamics simulations (e.g., GROMACS) quantify steric hindrance by calculating van der Waals radii clashes during transition states .

What green chemistry principles can be applied to improve the sustainability of its synthesis?

Q. Basic Green Modifications

- Solvent Replacement : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable alternative .

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce heavy metal waste .

Advanced Innovation : Flow chemistry systems minimize solvent use and enable in-line purification, reducing E-factor by 30–40% .

How can computational chemistry guide the design of analogs with enhanced properties?

Q. Basic QSAR Modeling

- Descriptors : LogP, topological polar surface area (TPSA), and hydrogen-bonding capacity predict bioavailability .

- Virtual Libraries : Generate 100–200 analogs via substituent permutation (e.g., replacing isobutyl with cyclopropylsulfonyl) .

Advanced Approach : Machine learning (e.g., Random Forest models) trained on bioactivity datasets prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.